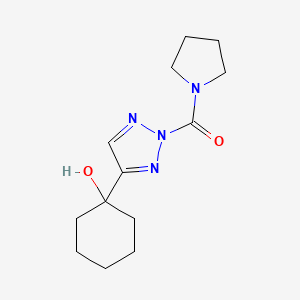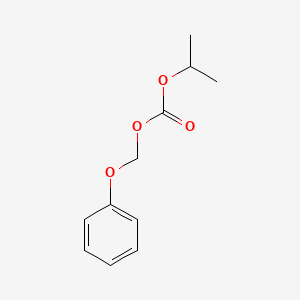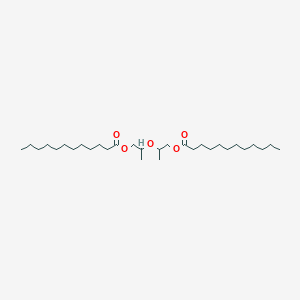
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- is an organic compound with a complex structure that includes an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the octen-2-ol moiety. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The indole moiety can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-7-octen-2-ol: A structurally related compound with similar chemical properties.
Indole-3-acetic acid: Another indole derivative with distinct biological activity.
8-Methyl-6-nonen-2-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- is unique due to the presence of both the indole moiety and the octen-2-ol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
72928-43-9 |
|---|---|
Fórmula molecular |
C18H25NO |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
(E,5S)-8-indol-1-yl-2,5-dimethyloct-6-en-2-ol |
InChI |
InChI=1S/C18H25NO/c1-15(10-12-18(2,3)20)7-6-13-19-14-11-16-8-4-5-9-17(16)19/h4-9,11,14-15,20H,10,12-13H2,1-3H3/b7-6+/t15-/m1/s1 |
Clave InChI |
ZLKBAOOFLSCTRV-LQYUOIDQSA-N |
SMILES isomérico |
C[C@@H](CCC(C)(C)O)/C=C/CN1C=CC2=CC=CC=C21 |
SMILES canónico |
CC(CCC(C)(C)O)C=CCN1C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


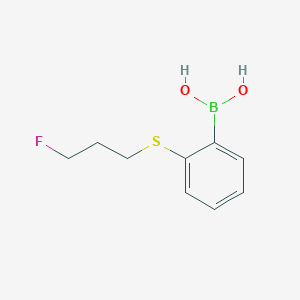
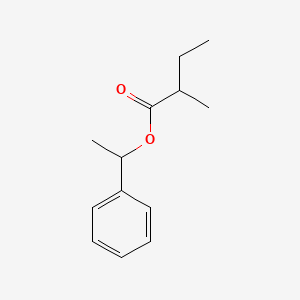
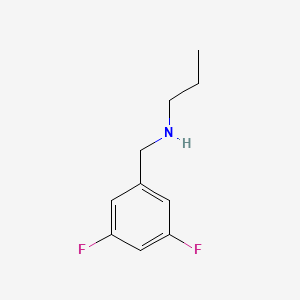
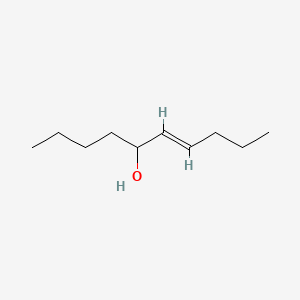
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)
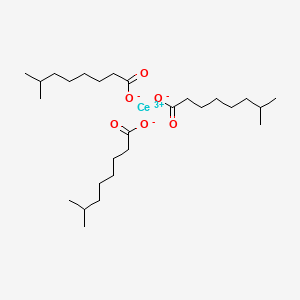
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
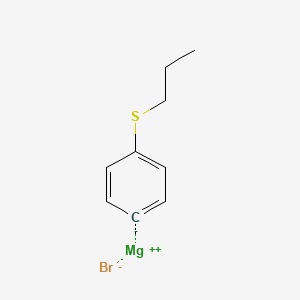
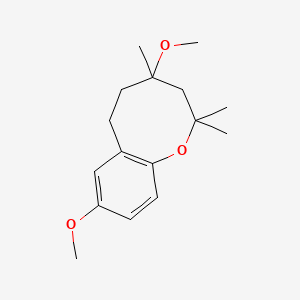
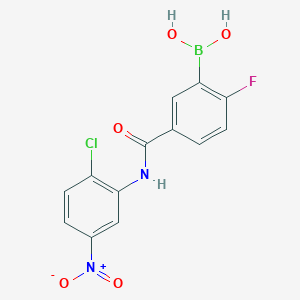
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
